2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
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Description
2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research on related pyrimidine derivatives highlights significant advancements in the synthesis of novel compounds with potential antinociceptive and anti-inflammatory properties (Selvam et al., 2012). Such studies pave the way for the development of new therapeutic agents targeting pain and inflammation, showcasing the relevance of pyrimidine-based compounds in medicinal chemistry.
Antitumor and Antibacterial Applications
Further research into related compounds has led to the discovery of new molecules with promising antitumor, antibacterial, and antifungal activities (Hafez et al., 2017). These findings underscore the potential of pyrimidine derivatives in contributing to the development of novel agents for the treatment of various cancers and infections, highlighting the impact of such compounds on public health.
Herbicide Development
Research has also explored the synthesis of deuterated versions of herbicidal compounds related to pyrimidine derivatives, which are crucial for understanding the metabolism and degradation of herbicides, thus contributing to the development of more effective and environmentally friendly agricultural chemicals (Yang & Lu, 2010).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-11(25-13-2-3-14-15(6-13)24-10-23-14)17(22)21-7-12(8-21)20-16-4-5-18-9-19-16/h2-6,9,11-12H,7-8,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREUVKQPLCVLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one |
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